molecular formula C15H24N2O3S B10908943 Ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10908943
M. Wt: 312.4 g/mol
InChI Key: ZYUITWOUHWQCCT-UHFFFAOYSA-N
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Description

Ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds

Preparation Methods

The synthesis of Ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. The synthetic route typically includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to allosteric sites, thereby altering enzyme conformation and function .

Comparison with Similar Compounds

Similar compounds to Ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H24N2O3S/c1-6-8-12(18)17(9-10(3)4)15-16-11(5)13(21-15)14(19)20-7-2/h10H,6-9H2,1-5H3

InChI Key

ZYUITWOUHWQCCT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC(C)C)C1=NC(=C(S1)C(=O)OCC)C

Origin of Product

United States

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